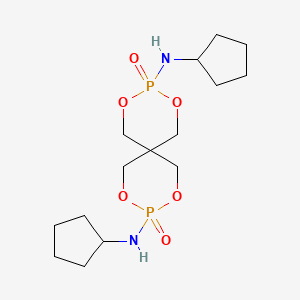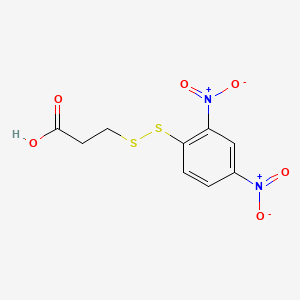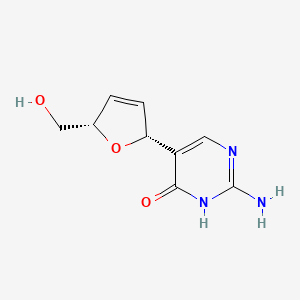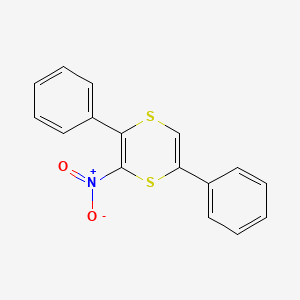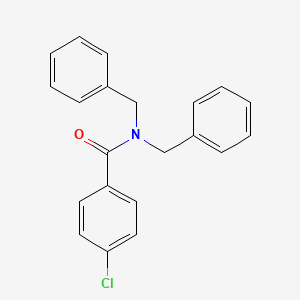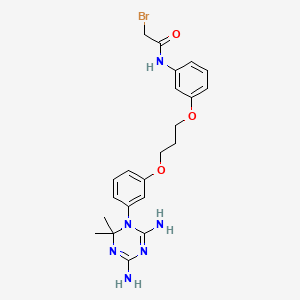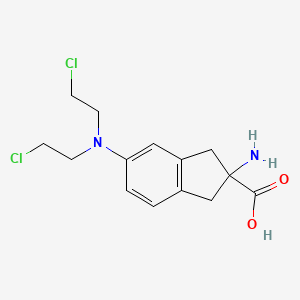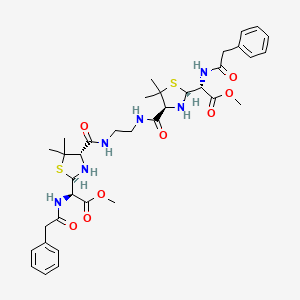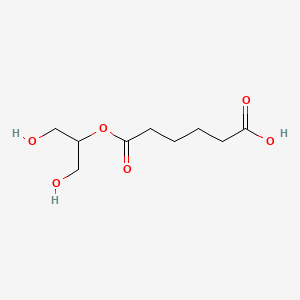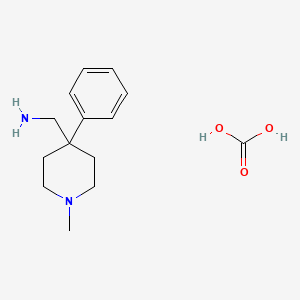
Carbonic acid;(1-methyl-4-phenylpiperidin-4-yl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbonic acid;(1-methyl-4-phenylpiperidin-4-yl)methanamine is a compound with the molecular formula C13H20N2. It is a derivative of piperidine, a six-membered heterocycle containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1-methyl-4-phenylpiperidin-4-yl)methanamine typically involves the functionalization of piperidine derivatives. One common method is the acid-mediated alkyne functionalization with enamine formation, which generates an iminium ion. Subsequent reduction leads to the formation of the piperidine derivative .
Industrial Production Methods
Industrial production methods for this compound often involve multi-step synthesis processes that include hydrogenation, cyclization, and amination reactions. These methods are designed to be cost-effective and scalable for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
(1-methyl-4-phenylpiperidin-4-yl)methanamine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids, bases, and oxidizing agents. The conditions often involve controlled temperatures and pressures to ensure the desired reaction pathways .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce ketones or aldehydes, while reduction reactions may yield alcohols or amines .
Applications De Recherche Scientifique
(1-methyl-4-phenylpiperidin-4-yl)methanamine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities and interactions with various biomolecules.
Medicine: It is explored for its potential therapeutic effects and as a precursor for drug development.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Mécanisme D'action
The mechanism of action of (1-methyl-4-phenylpiperidin-4-yl)methanamine involves its interaction with specific molecular targets and pathways. In an acidic environment, it can be converted to formaldehyde, which inhibits prokaryotic cell division and denatures bacterial proteins and nucleic acids . This mechanism makes it effective as an antibacterial agent.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methenamine: A heterocyclic organic compound with a similar structure and antibacterial properties.
Piperidine: The parent compound of (1-methyl-4-phenylpiperidin-4-yl)methanamine, widely used in pharmaceuticals.
Uniqueness
(1-methyl-4-phenylpiperidin-4-yl)methanamine is unique due to its specific functional groups and the resulting chemical and biological properties.
Propriétés
Numéro CAS |
7500-41-6 |
|---|---|
Formule moléculaire |
C14H22N2O3 |
Poids moléculaire |
266.34 g/mol |
Nom IUPAC |
carbonic acid;(1-methyl-4-phenylpiperidin-4-yl)methanamine |
InChI |
InChI=1S/C13H20N2.CH2O3/c1-15-9-7-13(11-14,8-10-15)12-5-3-2-4-6-12;2-1(3)4/h2-6H,7-11,14H2,1H3;(H2,2,3,4) |
Clé InChI |
JDTRBZVOYAJWEN-UHFFFAOYSA-N |
SMILES canonique |
CN1CCC(CC1)(CN)C2=CC=CC=C2.C(=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


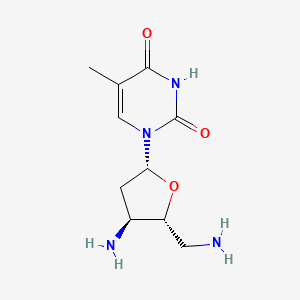
![2-[Bis(2-chloroethyl)amino]-5,5-dimethyl-2-oxo-1,3,2lambda5-oxazaphosphinan-4-one](/img/structure/B12787904.png)

